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An In-depth Technical Guide to 4'-Carboxy-m-
terphenyl
For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Carboxy-m-terphenyl, systematically known as 4-(3-phenylphenyl)benzoic acid, is an

aromatic carboxylic acid featuring a meta-terphenyl backbone. This rigid, non-planar core

structure, combined with the reactive carboxylic acid group, makes it a molecule of significant

interest in medicinal chemistry, materials science, and organic synthesis. Its unique three-

dimensional arrangement influences its physical properties and molecular interactions, offering

potential applications in the design of novel pharmaceuticals and functional materials. This

guide provides a comprehensive overview of the known physical and chemical properties of 4'-
Carboxy-m-terphenyl, along with relevant experimental protocols.

Core Physical and Chemical Properties
Quantitative data for 4'-Carboxy-m-terphenyl is summarized below. It is important to note that

while some properties are computationally predicted, experimentally determined values are

prioritized where available.
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Property Value Source

Molecular Formula C₁₉H₁₄O₂ --INVALID-LINK--

Molecular Weight 274.31 g/mol --INVALID-LINK--

IUPAC Name
4-(3-phenylphenyl)benzoic

acid
--INVALID-LINK--

Synonyms

m-terphenyl-4-carboxylic acid,

4-([1,1'-biphenyl]-3-yl)benzoic

acid

--INVALID-LINK--

Computed XLogP3-AA 4.7 --INVALID-LINK--

Computed Hydrogen Bond

Donor Count
1 --INVALID-LINK--

Computed Hydrogen Bond

Acceptor Count
2 --INVALID-LINK--

Note: Experimental data for melting point, boiling point, solubility, and pKa for 4'-Carboxy-m-
terphenyl are not readily available in the surveyed literature. The computed XLogP3-AA value

suggests poor solubility in water and good solubility in organic solvents.

Spectroscopic Data
Detailed experimental spectral data for 4'-Carboxy-m-terphenyl is not widely published.

However, the expected spectral characteristics can be inferred from the functional groups

present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the

aromatic region (approximately 7.0-8.2 ppm). The carboxylic acid proton would appear as a

broad singlet significantly downfield, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region

(approximately 125-145 ppm). The carbonyl carbon of the carboxylic acid is expected to

resonate in the range of 165-185 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum of 4'-Carboxy-m-terphenyl will be characterized by the following

absorptions:

A very broad O-H stretching band from the carboxylic acid, typically appearing in the region

of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected

around 1680-1710 cm⁻¹.

C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹.

C=C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight

of the compound (274.31 g/mol ). Fragmentation patterns would likely involve the loss of the

carboxyl group (-COOH) and fragmentation of the terphenyl backbone.

Experimental Protocols
While a specific, detailed protocol for the synthesis of 4'-Carboxy-m-terphenyl is not

extensively documented in readily available literature, a common and effective method for its

preparation is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic

acid. There are two primary retrosynthetic pathways for the synthesis of 4'-Carboxy-m-
terphenyl.

Workflow for Suzuki-Miyaura Synthesis:
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Fig. 1: Retrosynthetic analysis for the synthesis of 4'-Carboxy-m-terphenyl.

General Experimental Procedure:

Reactant Setup: In a round-bottom flask, combine the aryl halide (e.g., 3-bromobiphenyl or

4-bromobenzoic acid), the arylboronic acid (e.g., 4-carboxyphenylboronic acid or 3-

biphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine

ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (like

toluene, dioxane, or DMF) and water.

Reaction: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen

or argon) for several hours until the reaction is complete, as monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: After cooling to room temperature, the reaction mixture is typically acidified with an

aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate and precipitate the

product. The aqueous and organic layers are separated.
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Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl

acetate).

Drying and Concentration: The combined organic layers are dried over an anhydrous drying

agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure

to yield the crude product.

Purification Protocol
Purification of the crude 4'-Carboxy-m-terphenyl is crucial to remove unreacted starting

materials, catalyst residues, and byproducts.

Workflow for Purification:

Crude Product

Recrystallization

Column Chromatography

Pure 4'-(Carboxy)-m-terphenyl

Click to download full resolution via product page

Fig. 2: General purification strategies for 4'-Carboxy-m-terphenyl.

Recrystallization:

Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g.,

ethanol/water, acetic acid, or DMF/water).

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold solvent and dry under vacuum.

Column Chromatography:
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Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in

hexanes).

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column, collecting fractions.

Monitor the fractions by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the involvement of 4'-
Carboxy-m-terphenyl in any signaling pathways or its specific biological activities. However,

the terphenyl scaffold is present in some naturally occurring and synthetic compounds with

biological relevance. Further research is required to elucidate the potential pharmacological

profile of this specific molecule.

Conclusion
4'-Carboxy-m-terphenyl is a compound with a unique structural framework that holds promise

for various applications. While comprehensive experimental data is currently limited, this guide

provides the foundational chemical and physical information, along with established synthetic

and purification strategies. The provided workflows and protocols serve as a starting point for

researchers and scientists interested in exploring the potential of this intriguing molecule in

drug discovery and materials science. Further experimental investigation is warranted to fully

characterize its properties and unlock its potential applications.

To cite this document: BenchChem. [physical and chemical properties of 4'-Carboxy-m-
terphenyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15485747#physical-and-chemical-properties-of-4-
carboxy-m-terphenyl]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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